molecular formula C6H14OS B1231248 3-Mercapto-2-methylpentan-1-ol CAS No. 227456-27-1

3-Mercapto-2-methylpentan-1-ol

Numéro de catalogue B1231248
Numéro CAS: 227456-27-1
Poids moléculaire: 134.24 g/mol
Clé InChI: HABNNYNSJFKZFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Mercapto-2-methylpentan-1-ol is a highly odorous mercaptan with an onion or leek-like aroma . It has a molecular formula of C6H14OS, an average mass of 134.240 Da, and a monoisotopic mass of 134.076538 Da .


Synthesis Analysis

3-Mercapto-2-methylpentan-1-ol is prepared by a highly diastereoselective aldol reaction using a chiral auxiliary process with further derivatization yielding the enantiopure compound . A formation pathway is proposed based on some isolation experiments and volatiles occurring in raw onions .


Molecular Structure Analysis

The molecular structure of 3-Mercapto-2-methylpentan-1-ol is available as a 2D Mol file . It is also available as a computed 3D SD file .


Chemical Reactions Analysis

3-Mercapto-2-methylpentan-1-ol was first detected in a complex thermally processed flavor and finally isolated from raw onions . The presence of this compound in raw onions was confirmed by synthesis and comparison of MS and chromatographic data .


Physical And Chemical Properties Analysis

3-Mercapto-2-methylpentan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 205.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has a flash point of 77.8±22.6 °C and an index of refraction of 1.472 .

Applications De Recherche Scientifique

Flavor Enhancement in Food Products

3-Mercapto-2-methylpentan-1-ol is known for its key onion flavor, which is more concentrated in cooked onion and plays a significant role in the overall flavor of complex food matrices like gravies . Its ability to enhance savory flavors makes it a valuable component in the food industry, particularly in products where a rich, savory taste is desired.

Oral Sensory Research

Studies have shown that 3-Mercapto-2-methylpentan-1-ol can modulate the perception of basic tastes when present in oral solutions . This compound has been used to explore human sensitivity to flavors and the interaction between taste and aroma, providing insights into the development of more palatable food products.

Olfactory Perception Studies

The compound has been instrumental in understanding the specificity of human odorant receptors, particularly OR2M3, which is highly specific and narrowly tuned to detect 3-Mercapto-2-methylpentan-1-ol . This research has implications for the development of artificial noses and understanding human olfaction.

Food Aroma Analysis

As a potent key food odorant with a broth-like, slightly sweaty, and onion-like aroma, 3-Mercapto-2-methylpentan-1-ol is used in analytical chemistry to identify and quantify the presence of flavor compounds in various foods . This analysis helps in quality control and the creation of flavor profiles for food products.

Mécanisme D'action

Safety and Hazards

3-Mercapto-2-methylpentan-1-ol is harmful if swallowed . It is recommended to take precautionary measures against static discharge and to avoid dust formation . In case of ingestion, it is advised to rinse the mouth and seek immediate medical attention .

Orientations Futures

3-Mercapto-2-methylpentan-1-ol is a promising candidate aroma to enhance or impart a savory flavor . It is detected at logarithmically different thresholds and has the lowest odor threshold among the members of the homologous series of 3-mercapto-2-methylalkan-1-ols .

Propriétés

IUPAC Name

2-methyl-3-sulfanylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNNYNSJFKZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870267
Record name 2-Methyl-3-sulfanylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; onion like aroma
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

50.00 °C. @ 0.50 mm Hg
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-0.995
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercapto-2-methylpentan-1-ol

CAS RN

227456-27-1
Record name 3-Mercapto-2-methylpentan-1-ol
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Record name 3-Mercapto-2-methylpentan-1-ol
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Record name 2-Methyl-3-sulfanylpentan-1-ol
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Record name 3-Mercapto-2-methyl-pentan-1-ol
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Record name 1-Pentanol, 3-mercapto-2-methyl
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Record name 3-MERCAPTO-2-METHYLPENTAN-1-OL
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Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?

A1: 3-Mercapto-2-methylpentan-1-ol is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []

Q2: How is 3-mercapto-2-methylpentan-1-ol formed in onions?

A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []

Q3: What makes 3-mercapto-2-methylpentan-1-ol unique in its interaction with human olfactory receptors compared to other similar compounds?

A3: Unlike many odorants that activate multiple olfactory receptors, 3-mercapto-2-methylpentan-1-ol shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []

Q4: How does the concentration of 3-mercapto-2-methylpentan-1-ol change during cooking?

A4: Studies show a significant increase in 3-mercapto-2-methylpentan-1-ol concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []

Q5: Beyond onions, are there other sources of 3-mercapto-2-methylpentan-1-ol in food?

A5: While most prominent in onions, 3-mercapto-2-methylpentan-1-ol is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.

Q6: What is the significance of 3-mercapto-2-methylpentan-1-ol in the context of food science and culinary arts?

A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []

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